molecular formula C6H4N4O5 B14302679 N-(2,4-Dinitrophenyl)nitrous amide CAS No. 116975-16-7

N-(2,4-Dinitrophenyl)nitrous amide

Cat. No.: B14302679
CAS No.: 116975-16-7
M. Wt: 212.12 g/mol
InChI Key: YERNCYBPSJENKN-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)nitrous amide: is an organic compound characterized by the presence of nitro groups attached to a phenyl ring and an amide functional group. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)nitrous amide typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine. The electron-withdrawing nitro groups on the benzene ring facilitate the nucleophilic substitution reaction, allowing the formation of the desired amide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-(2,4-Dinitrophenyl)nitrous amide is unique due to its combination of nitro groups and an amide functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

116975-16-7

Molecular Formula

C6H4N4O5

Molecular Weight

212.12 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)nitrous amide

InChI

InChI=1S/C6H4N4O5/c11-8-7-5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H,7,11)

InChI Key

YERNCYBPSJENKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=O

Origin of Product

United States

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